molecular formula C27H30N2O4S B11337462 N-[4-(benzyloxy)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337462
M. Wt: 478.6 g/mol
InChI Key: FCNIBLUJRRPMGQ-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoquinone derivative.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the methanesulfonyl group can produce thiol derivatives.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic residues. The piperidine ring can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C27H30N2O4S/c1-21-7-5-6-10-24(21)20-34(31,32)29-17-15-23(16-18-29)27(30)28-25-11-13-26(14-12-25)33-19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30)

InChI Key

FCNIBLUJRRPMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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